Eritroinani

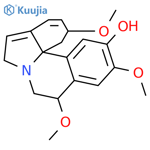

Erythrinanes are a class of naturally occurring tricyclic diterpenoids predominantly found in plants, particularly members of the Asteraceae family. These compounds exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. Erythrinanes typically feature a 15-23 carbon skeleton with characteristic structural features such as a cyclohexene ring system and various functional groups like hydroxyls and ketones, which contribute to their potential pharmacological activities.

Structurally, the erythrinane scaffold includes a fused tricyclic core, often characterized by the presence of a 15-membered ring system. The variability in substituents at different positions allows for a wide range of molecular properties and biological effects. Erythrinanes have been isolated from various plants, including *Echinacea*, *Senecio*, and *Inula* species.

Research into erythrinanes continues to explore their potential as natural sources for developing new drugs or therapeutic agents. Their unique structural features make them attractive targets for drug discovery efforts in the pharmaceutical industry.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

|

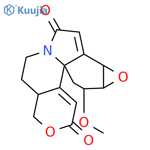

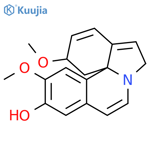

Erythraline; 8-Oxo, 11R-hydroxy | 90686-27-4 | C18H17NO5 |

|

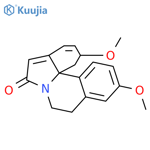

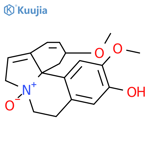

α-Erythroidine; 8-Oxo, 1α,2α-epoxide | 402939-51-9 | C16H17NO5 |

|

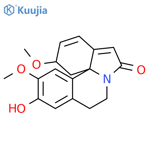

Tri-O-demethylerysotramidine; 15-Deoxy, 3,16-di-Me ether | 66835-08-3 | C18H19NO3 |

|

Tri-O-demethylerysotramidine; 3,15-Di-Me ether | 200813-23-6 | C18H19NO4 |

|

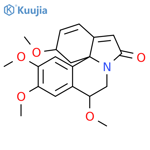

Tri-O-demethylerysotramidine; 11β-Methoxy, 3,15,16-tri-Me ether | 738624-60-7 | C20H23NO5 |

|

Tri-O-demethylerysotrine; 10,11-Didehydro, 3,15-di-Me ether | 51145-26-7 | C18H19NO3 |

|

Tri-O-demethylerysotrine; 3,15-Di-Me ether, N-oxide | 1122474-37-6 | C18H21NO4 |

|

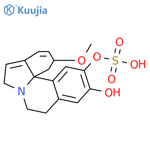

Tri-O-demethylerysotrine; 3-Me ether, 15-sulfate | 1401306-03-3 | C17H19NO6S |

|

Tri-O-demethylerythrartine; 11-Ketone, 3,16-di-Me ether | 54980-14-2 | C18H19NO4 |

|

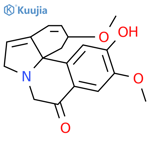

Tri-O-demethylerythrartine; 3,11,16-Tri-Me ether | 54980-20-0 | C19H23NO4 |

Letteratura correlata

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

Fornitori consigliati

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati